Cirazoline hydrochloride
Overview
Description
Cirazoline hydrochloride is a chemical compound known for its pharmacological properties. It is a full agonist at the alpha-1A adrenergic receptor, a partial agonist at both the alpha-1B and alpha-1D adrenergic receptors, and a nonselective antagonist to the alpha-2 adrenergic receptor . This combination of properties makes this compound an effective vasoconstricting agent .
Mechanism of Action
Target of Action
Cirazoline hydrochloride primarily targets a number of α adrenergic receptors. It is a full agonist of the α1A adrenergic receptor, a partial agonist of both the α1B and α1D adrenergic receptors, and a nonselective antagonist of the α2 adrenergic receptor . These receptors play a crucial role in the regulation of various physiological processes, including vasoconstriction and food intake .
Mode of Action
this compound interacts with its targets by binding to the α adrenergic receptors. This binding leads to a series of changes in the cellular signaling pathways, resulting in the activation or inhibition of these receptors . The unique combination of being an agonist and antagonist for different α adrenergic receptors is believed to contribute to its potential as an effective vasoconstricting agent .
Biochemical Pathways
It is known that the activation of α1-adrenoceptors can lead to vasoconstriction and a decrease in food intake
Result of Action
The activation of α1-adrenoceptors by this compound has been shown to decrease food intake in rats, purportedly through activation of these receptors in the paraventricular nucleus in the hypothalamus of the brain . Additionally, it has been suggested that this compound could impair spatial working memory performance, potentially through the activation of the same receptors .
Biochemical Analysis
Biochemical Properties
Cirazoline hydrochloride interacts with several enzymes and proteins, primarily adrenergic receptors. Its role in biochemical reactions is largely tied to these interactions. As an agonist or antagonist, it can modulate the activity of these receptors, influencing various biochemical pathways .
Cellular Effects
This compound’s effects on cells are largely due to its interactions with adrenergic receptors. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to decrease food intake in rats, purportedly through activation of α1-adrenoceptors in the paraventricular nucleus in the hypothalamus of the brain .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with adrenergic receptors. As an agonist or antagonist, it can bind to these receptors, leading to changes in their activity. This can result in changes in gene expression, enzyme activation or inhibition, and other molecular effects .
Preparation Methods
The synthesis of cirazoline hydrochloride involves several steps. The preferred IUPAC name for cirazoline is 2-[(2-Cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole . The synthetic route typically involves the reaction of 2-cyclopropylphenol with formaldehyde and ammonium acetate to form the intermediate compound, which is then cyclized to form cirazoline . The hydrochloride salt is formed by reacting cirazoline with hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cirazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: Cirazoline can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: Cirazoline can undergo substitution reactions, particularly at the phenoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cirazoline hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of adrenergic receptors.
Medicine: It has been shown to decrease food intake in rats through activation of alpha-1 adrenoceptors in the hypothalamus.
Comparison with Similar Compounds
Cirazoline hydrochloride can be compared with other adrenergic receptor agonists and antagonists:
Phenylephrine: A selective alpha-1 adrenergic receptor agonist, phenylephrine is similar to cirazoline but lacks the partial agonist and antagonist properties.
This compound’s unique combination of full agonist, partial agonist, and antagonist properties at different adrenergic receptors distinguishes it from these similar compounds .
Properties
IUPAC Name |
2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-4-12(11(3-1)10-5-6-10)16-9-13-14-7-8-15-13;/h1-4,10H,5-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRXWLWUUDJHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2OCC3=NCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59939-16-1 (Parent) | |
Record name | 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040600133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70193610 | |
Record name | 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40600-13-3 | |
Record name | 1H-Imidazole, 2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40600-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040600133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cirazoline hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW7L9T3TSD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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